molecular formula C8H11N3O B3029318 2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one CAS No. 62259-95-4

2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No.: B3029318
CAS No.: 62259-95-4
M. Wt: 165.19
InChI Key: YYZKKLJMPSCJHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is a versatile nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and oncology drug discovery. This tetrahydropyridopyrimidine core structure is recognized as a privileged pharmacophore for designing novel enzyme inhibitors. Recent research has explored analogous structures as potent inhibitors for high-value oncology targets. For instance, closely related 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine derivatives have been developed as potent VCP/p97 inhibitors, demonstrating promising in vitro and in vivo efficacy against acute myeloid leukemia (AML) . Furthermore, the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold is a key structural component in the design of novel KRAS-G12D inhibitors , targeting one of the most challenging mutations in pancreatic and other cancers . Researchers utilize this compound as a critical synthetic intermediate for constructing more complex molecules, exploring structure-activity relationships (SAR), and developing targeted therapies. Its structure is amenable to further functionalization, allowing for the optimization of pharmacokinetic and binding properties. This product is intended for research applications in a controlled laboratory environment. It is For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-5-10-7-4-9-3-2-6(7)8(12)11-5/h9H,2-4H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZKKLJMPSCJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCNC2)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40488085
Record name 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40488085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62259-95-4
Record name 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40488085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization under acidic or basic conditions . The reaction conditions can vary, but typically involve heating the reactants in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydropyrido derivatives, and various substituted pyrido[3,4-d]pyrimidines .

Scientific Research Applications

2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing substrate access. This inhibition can disrupt various cellular pathways, leading to therapeutic effects in diseases like cancer and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substitution patterns, ring saturation, and fused heterocyclic systems. Below is a detailed comparison based on biological activity, substituent effects, and therapeutic applications:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substitutions Biological Activity (IC₅₀/EC₅₀) Key Applications References
2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidin-4(3H)-one 2-Methyl EC₅₀: 50–14,000 nM (GPR119 modulation) Diabetes, obesity
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidin-4(3H)-one 7-Benzyl Not reported Intermediate for kinase inhibitors
2-Amino-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidin-4(3H)-one 2-Amino Not reported Research tool (e.g., enzyme studies)
9f (Thieno[2,3-d]pyrimidin-4(3H)-one derivative) Thieno[2,3-d]pyrimidin-4(3H)-one 2-(4-Hydroxy-3,5-dimethylphenyl), 7-Methyl IC₅₀: 0.47 μM (BRD4 inhibition) Anticancer (TNBC)
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one Pyrido[4,3-d]pyrimidin-4(3H)-one None EC₅₀: Broad range (GPR119 modulation) Metabolic disorders
7-Methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one Thieno-pyrido-pyrimidin-4(3H)-one 7-Methyl, thieno fusion Antimycobacterial activity Tuberculosis treatment

Key Observations

Substituent Effects on Activity: The 2-methyl group in the target compound enhances GPR119 modulation compared to unsubstituted analogs, with EC₅₀ values spanning 50–14,000 nM depending on additional modifications . Amino groups (e.g., 2-amino derivatives) improve solubility but may reduce target affinity compared to methyl or aryl substituents .

Impact of Heterocyclic Fusion: Thieno-fused derivatives (e.g., compound 9f) exhibit potent BRD4 inhibition (IC₅₀ = 0.47 μM) due to enhanced π-π stacking with the bromodomain binding pocket . Pyrido-pyrimidinones with thieno[2,3-d]pyrimidin-4(3H)-one cores show antimycobacterial activity, highlighting the role of sulfur in targeting bacterial enzymes .

Therapeutic Applications: GPR119 modulators (e.g., 2-methyl and 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one derivatives) are prioritized for metabolic disorders due to their insulin-secretagogue effects . BRD4 inhibitors (e.g., thieno-pyrimidinones) are effective in triple-negative breast cancer (TNBC) by disrupting oncogenic transcription .

Conflicting Data and Limitations

  • The broad EC₅₀ range (50–14,000 nM) for GPR119 modulators suggests significant variability in potency, possibly due to assay conditions or substituent stereochemistry.
  • While thieno-fused analogs show promise in cancer, their synthetic complexity (e.g., multi-step routes in ) may limit scalability compared to simpler pyrido-pyrimidinones.

Biological Activity

2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrido[2,3-d]pyrimidine family, known for their diverse pharmacological properties. Research into this compound focuses on its therapeutic applications and mechanisms of action.

  • Chemical Formula : C₈H₉N₃O
  • Molecular Weight : 163.17 g/mol
  • CAS Number : 1187830-72-3

Biological Activity Overview

The biological activity of 2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one has been linked to various therapeutic effects, particularly in the areas of oncology and infectious diseases.

  • Tyrosine Kinase Inhibition : Compounds in the pyrido[2,3-d]pyrimidine class often exhibit inhibition of tyrosine kinases, which are crucial in cell signaling pathways related to cancer progression and metastasis.
  • Antiparasitic Activity : Some derivatives have shown effectiveness against parasitic infections, suggesting a potential role in treating diseases such as malaria or leishmaniasis.

Case Studies and Experimental Data

  • Antitumor Activity : A study demonstrated that derivatives of pyrido[2,3-d]pyrimidines could inhibit the growth of various cancer cell lines. The specific compound exhibited an IC₅₀ value in the low micromolar range against breast cancer cells (EC₅₀ = 0.045 μM) .
  • Antiparasitic Properties : Research indicated that modifications to the structure could enhance activity against parasites. For example, a derivative with a methoxy group showed improved potency (EC₅₀ = 0.048 μM) compared to its parent compound .

Data Tables

CompoundActivity TypeEC₅₀ (μM)Reference
2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-oneAntitumor0.045
Methoxy DerivativeAntiparasitic0.048
N-Methyl PyrazoleAntiparasitic0.025

Pharmacological Applications

The pharmacological potential of 2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one extends to various therapeutic areas:

  • Cancer Treatment : Its ability to inhibit specific kinases makes it a candidate for targeted cancer therapies.
  • Infectious Diseases : The compound's antiparasitic properties suggest possible applications in treating tropical diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one derivatives?

  • Methodological Answer : Two predominant strategies are reported:

  • Aza-Wittig Reaction : Utilizes iminophosphorane intermediates reacting with aryl isocyanates, followed by cyclization with amines or alcohols under NaOEt catalysis. This method offers mild conditions and yields up to 85% .
  • Domino Cyclization : Combines 2,6-diaminopyrimidin-4(3H)-one, nitroolefins, and aldehydes in water using a carbonaceous solid acid catalyst. This green approach achieves high diastereoselectivity and reuses the catalyst ≥5 times without yield loss .

Q. What biological targets are associated with this compound class?

  • Methodological Answer : Derivatives of this scaffold are selective GPR119 modulators (EC50 50–14,000 nM), implicated in treating metabolic disorders like diabetes and obesity. Target validation typically involves in vitro cAMP assays and in vivo glucose tolerance tests .

Q. How is structural characterization performed for these derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are standard. For example, <sup>1</sup>H NMR of 7-benzyl-substituted analogs resolves methylene protons at δ 2.70–4.85 ppm, confirming bicyclic ring fusion .

Advanced Research Questions

Q. How can synthetic conditions be optimized to improve regioselectivity in thieno-pyrimidinone derivatives?

  • Methodological Answer : Substituent positioning on the pyridine ring influences regioselectivity. For instance, 7-benzyl groups (vs. 6-substitution) enhance steric control during cyclization. Solid K2CO3 as a base improves phenol-mediated cyclization yields by 20% compared to NaOEt .

Q. What strategies address discrepancies in reported bioactivity (e.g., antimicrobial vs. antimycobacterial data)?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., bacterial strain variability) or impurities. Validate purity via HPLC (>95%) and retest under standardized MIC protocols. For example, 7-methyl analogs show antimycobacterial activity (MIC 1.56 µg/mL) but limited antibacterial effects, suggesting target specificity .

Q. How is computational docking integrated into SAR studies for this scaffold?

  • Methodological Answer : Molecular docking against GPR119 (PDB: 7CRV) identifies key interactions: the pyrimidinone oxygen forms hydrogen bonds with Arg<sup>99</sup>, while the methyl group enhances hydrophobic packing in the ligand-binding pocket. MD simulations (>100 ns) further validate stability .

Q. What metabolic challenges exist for pyrido-pyrimidinones, and how are they mitigated?

  • Methodological Answer : Aldehyde oxidase (AO) mediates rapid hepatic oxidation of unsubstituted analogs. C2-methyl substitution blocks AO metabolism, improving plasma half-life from 0.5 h to >4 h in rodent models. Confirm via in vitro AO inhibition assays and LC-MS metabolite profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.